3,3'-Dichloro-2,2'-bis(methoxymethoxy)-(+-)-1,1'-binaphthalene 3,3'-Dichloro-2,2'-bis(methoxymethoxy)-(+-)-1,1'-binaphthalene
Brand Name: Vulcanchem
CAS No.: 142010-86-4
VCID: VC11662956
InChI: InChI=1S/C24H20Cl2O4/c1-27-13-29-23-19(25)11-15-7-3-5-9-17(15)21(23)22-18-10-6-4-8-16(18)12-20(26)24(22)30-14-28-2/h3-12H,13-14H2,1-2H3
SMILES: COCOC1=C(C2=CC=CC=C2C=C1Cl)C3=C(C(=CC4=CC=CC=C43)Cl)OCOC
Molecular Formula: C24H20Cl2O4
Molecular Weight: 443.3 g/mol

3,3'-Dichloro-2,2'-bis(methoxymethoxy)-(+-)-1,1'-binaphthalene

CAS No.: 142010-86-4

Cat. No.: VC11662956

Molecular Formula: C24H20Cl2O4

Molecular Weight: 443.3 g/mol

* For research use only. Not for human or veterinary use.

3,3'-Dichloro-2,2'-bis(methoxymethoxy)-(+-)-1,1'-binaphthalene - 142010-86-4

Specification

CAS No. 142010-86-4
Molecular Formula C24H20Cl2O4
Molecular Weight 443.3 g/mol
IUPAC Name 3-chloro-1-[3-chloro-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene
Standard InChI InChI=1S/C24H20Cl2O4/c1-27-13-29-23-19(25)11-15-7-3-5-9-17(15)21(23)22-18-10-6-4-8-16(18)12-20(26)24(22)30-14-28-2/h3-12H,13-14H2,1-2H3
Standard InChI Key IYLDXLOFDXOWGW-UHFFFAOYSA-N
SMILES COCOC1=C(C2=CC=CC=C2C=C1Cl)C3=C(C(=CC4=CC=CC=C43)Cl)OCOC
Canonical SMILES COCOC1=C(C2=CC=CC=C2C=C1Cl)C3=C(C(=CC4=CC=CC=C43)Cl)OCOC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a binaphthyl backbone with two naphthalene units connected at the 1,1'-positions. Key functional groups include:

  • 3,3'-Dichloro substituents: These electron-withdrawing groups enhance electrophilic substitution reactivity at adjacent positions .

  • 2,2'-Bis(methoxymethoxy) groups: The methoxymethoxy (MOM) protecting groups stabilize the hydroxyl moieties while allowing selective deprotection for further modifications .

The spatial arrangement of substituents creates a chiral axis, yielding enantiomers with distinct optical properties. X-ray crystallography of analogous binaphthyl compounds reveals torsional angles between naphthalene units (e.g., 71.73°), which influence steric interactions and catalytic performance .

Table 1: Key Molecular Properties

PropertyValue
CAS Number142010-86-4
Molecular FormulaC24H20Cl2O4\text{C}_{24}\text{H}_{20}\text{Cl}_2\text{O}_4
Molecular Weight443.3 g/mol
IUPAC Name3-chloro-1-[3-chloro-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene
SMILESCOCOC1=C(C2=CC=CC=C2C=C1Cl)C3=C(C(=CC4=CC=CC=C43)Cl)OCOC
PubChem CID146034963

Synthesis and Functionalization

Palladium-Catalyzed Cross-Coupling

A landmark synthesis route involves Pd-catalyzed cross-coupling of aryllithium reagents with 3,3'-dichloro-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene. This method, developed by Castello et al., operates under mild conditions (room temperature, short reaction times) and achieves high yields (up to 86%) .

Mechanistic Insights:

  • Oxidative Addition: Pd(0) inserts into the C–Cl bond of the dichloro-binaphthyl substrate.

  • Transmetalation: Aryllithium reagents transfer the aryl group to Pd(II).

  • Reductive Elimination: Pd(0) releases the biaryl product, regenerating the catalyst.

This protocol avoids competing lithium-halogen exchange, a common side reaction in traditional cross-couplings, ensuring selectivity for 3,3'-diaryl products .

Table 2: Representative Cross-Coupling Reactions

Aryllithium ReagentProduct YieldApplication
Phenyllithium86%Synthesis of 3,3'-diphenyl BINOL
3-Trifluoromethylphenyllithium89%Fluorinated catalysts for asymmetric reactions
Mesityllithium72%Bulky ligands for steric control

Halogenation and Sonogashira Coupling

Recent advances employ sequential halogenation and Sonogashira reactions to introduce phenylethynyl (PE) groups. For example:

  • Selective Bromination: Bromine is introduced at the 5- or 6-position of the binaphthyl skeleton .

  • Iodination: Subsequent iodination at the 4-position enables cross-coupling with terminal alkynes .

  • Lithiation/Protonation: Bromine at the 6-position is replaced via lithiation, enabling further functionalization .

Applications in Asymmetric Catalysis

Chiral Ligand Synthesis

The 3,3'-dichloro groups serve as handles for introducing diverse aryl substituents, tailoring ligands for specific catalytic applications:

  • 3,3'-Dimesityl BINOLs: Bulky mesityl groups enhance enantioselectivity in asymmetric aldol reactions .

  • 3,3'-Bis(2,4,6-triisopropylphenyl) Derivatives: These ligands coordinate metals via methoxy groups, improving stability in oxidative conditions .

Enantioselective Transformations

Derivatives of this compound catalyze:

  • Cyclopropanations: High enantiomeric excess (ee > 95%) via chiral Cu complexes .

  • Hydrogenations: Rhodium catalysts with binaphthyl ligands achieve ee values >99% in ketone reductions .

Optical and Material Science Applications

Circularly Polarized Luminescence (CPL)

Binaphthyl derivatives with extended π-systems exhibit tunable CPL properties. For instance, introducing phenylethynyl groups at the 4- and 6-positions shifts emission wavelengths (λem\lambda_{\text{em}}) to 450–500 nm, with fluorescence quantum yields (ΦF\Phi_F) up to 0.65 . The 7-PE derivative demonstrates a high luminescence dissymmetry factor (glum=0.012g_{\text{lum}} = 0.012), reversing the polarization sense compared to parent compounds .

Chiral Sensing

The compound’s derivatives serve as sensors for enantiomeric excess determination via fluorescence quenching. For example, 3,3'-di(2-naphthyl) analogs detect amino alcohols with a detection limit of 0.1 μM .

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